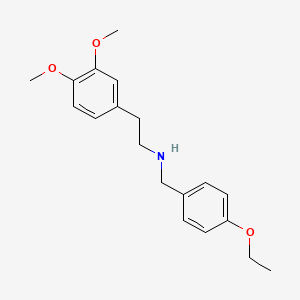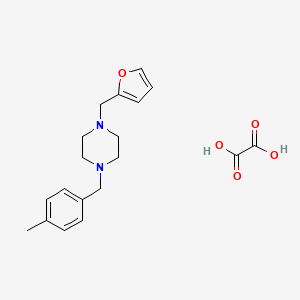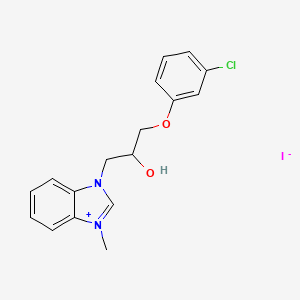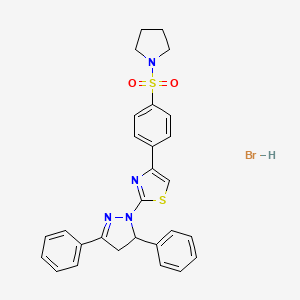![molecular formula C12H13BrN2O B5229381 1-[3-(2-Bromophenoxy)propyl]imidazole CAS No. 5362-20-9](/img/structure/B5229381.png)
1-[3-(2-Bromophenoxy)propyl]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-Bromophenoxy)propyl]imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is characterized by the presence of a bromophenoxy group attached to a propyl chain, which is further connected to an imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Bromophenoxy)propyl]imidazole typically involves the following steps:
Preparation of 2-Bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a suitable catalyst.
Formation of 3-(2-Bromophenoxy)propyl Bromide: The 2-bromophenol is reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 3-(2-bromophenoxy)propyl bromide.
Cyclization to Form this compound: The 3-(2-bromophenoxy)propyl bromide is then reacted with imidazole in the presence of a base such as sodium hydride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-[3-(2-Bromophenoxy)propyl]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the imidazole ring or the bromophenoxy group can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. The reactions are carried out in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed. The reactions are carried out in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Formation of substituted imidazole derivatives.
Oxidation Reactions: Formation of oxides or hydroxylated derivatives.
Reduction Reactions: Formation of reduced imidazole derivatives or dehalogenated products.
Aplicaciones Científicas De Investigación
1-[3-(2-Bromophenoxy)propyl]imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-Bromophenoxy)propyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to modulation of their activity. The bromophenoxy group can enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[3-(2-Bromophenoxy)propyl]imidazole can be compared with other imidazole derivatives such as:
1-[3-(2-Chlorophenoxy)propyl]imidazole: Similar structure but with a chlorine atom instead of bromine.
1-[3-(2-Fluorophenoxy)propyl]imidazole: Similar structure but with a fluorine atom instead of bromine.
1-[3-(2-Iodophenoxy)propyl]imidazole: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique chemical and biological properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propiedades
IUPAC Name |
1-[3-(2-bromophenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-11-4-1-2-5-12(11)16-9-3-7-15-8-6-14-10-15/h1-2,4-6,8,10H,3,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQNKTSIGYGYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCN2C=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385775 |
Source


|
| Record name | 1-[3-(2-bromophenoxy)propyl]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5362-20-9 |
Source


|
| Record name | 1-[3-(2-bromophenoxy)propyl]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![diethyl 3-methyl-5-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5229301.png)
![4-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]morpholine](/img/structure/B5229303.png)

![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B5229314.png)


![1-(1,3-BENZODIOXOL-5-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE](/img/structure/B5229343.png)
![4-{2-[(2,5-diisopropylphenyl)thio]ethyl}pyridine](/img/structure/B5229366.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5229373.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene](/img/structure/B5229382.png)
![5-({4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5229389.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5229397.png)
![1-acetyl-N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-L-prolinamide](/img/structure/B5229412.png)

